Propanal, 2,2'-dithiobis[2-methyl-

説明

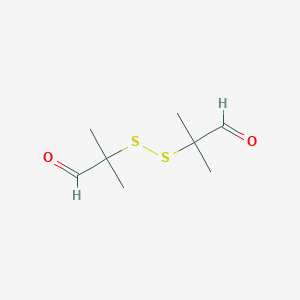

Propanal, 2,2’-dithiobis[2-methyl- is a branched-chain aldehyde with the molecular formula C8H14O2S2. This compound is characterized by the presence of two sulfur atoms and a branched aldehyde group. It is known for its reactivity and is used in various chemical processes and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Propanal, 2,2’-dithiobis[2-methyl- typically involves the reaction of 2-methylpropanal with sulfur-containing reagents. One common method is the reaction of 2-methylpropanal with hydrogen sulfide in the presence of a catalyst to form the desired compound. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the dithiobis compound.

Industrial Production Methods

In industrial settings, the production of Propanal, 2,2’-dithiobis[2-methyl- may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain the compound in its pure form.

化学反応の分析

Types of Reactions

Propanal, 2,2’-dithiobis[2-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The sulfur atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as thiols or amines can react with the sulfur atoms under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Thioethers or amine derivatives.

科学的研究の応用

Propanal, 2,2’-dithiobis[2-methyl- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Propanal, 2,2’-dithiobis[2-methyl- involves its reactivity with nucleophiles and electrophiles. The aldehyde group is susceptible to nucleophilic attack, while the sulfur atoms can participate in redox reactions. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.

類似化合物との比較

Similar Compounds

2-Methylpropanal: A simpler aldehyde with similar reactivity but lacking the sulfur atoms.

2,2’-Dithiobis[ethanol]: Contains sulfur atoms but has hydroxyl groups instead of an aldehyde group.

3-Methylbutanal: Another branched aldehyde with different substituents.

Uniqueness

Propanal, 2,2’-dithiobis[2-methyl- is unique due to the presence of both an aldehyde group and sulfur atoms, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial settings.

生物活性

Propanal, 2,2'-dithiobis[2-methyl-] (CAS No. 15581-80-3) is a chemical compound characterized by its unique structure featuring two thiol groups connected by a propanal backbone. This configuration contributes to its significant biological activity, particularly in the context of interactions with thiol-containing biomolecules. This article delves into the compound's biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

Molecular Formula: C₈H₁₄O₂S₂

Molecular Weight: 190.33 g/mol

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. The presence of thiol groups enables it to form disulfide bonds and engage in redox reactions, which are crucial for many biological processes.

Mechanisms of Biological Activity

Propanal, 2,2'-dithiobis[2-methyl-] exhibits notable biological activity through several mechanisms:

- Protein Modification: The compound can modify proteins by cross-linking with thiol groups in cysteine residues. This modification can alter protein function and stability, impacting cellular processes.

- Nucleic Acid Interaction: It has been shown to interact with nucleic acids, leading to potential applications in gene modification and protein engineering.

- Redox Reactions: The compound participates in redox reactions that are essential for various biochemical pathways and signaling mechanisms within cells.

Case Studies and Research Findings

Research has demonstrated the diverse applications of Propanal, 2,2'-dithiobis[2-methyl-] in both therapeutic and biotechnological contexts. Below are some notable findings:

- Protein Engineering: A study indicated that the compound effectively modifies proteins involved in metabolic pathways, enhancing their stability and activity under specific conditions .

- Gene Modification: Research highlighted its potential as a tool for gene editing by facilitating the introduction of specific modifications to nucleic acids .

- Cellular Signaling: Investigations into its role in redox signaling revealed that it can influence cellular responses to oxidative stress .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Propanal, 2,2'-dithiobis[2-methyl-], a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Key Features |

|---|---|---|

| Dithiolane | C₄H₈S₂ | Contains a five-membered ring; used in organic synthesis. |

| Dithiodipropionic Acid | C₆H₁₀O₄S₂ | Functions as a chain transfer agent; used in polymer chemistry. |

| Dithiothreitol | C₄H₁₀O₃S₂ | Commonly used as a reducing agent; protects proteins from oxidation. |

Propanal, 2,2'-dithiobis[2-methyl-] stands out due to its specific reactivity profile involving both carbonyl and thiol functionalities, making it particularly effective for cross-linking applications compared to other dithiol compounds that may not possess similar reactivity with biomolecules .

Applications

The biological activity of Propanal, 2,2'-dithiobis[2-methyl-] has led to its exploration in various fields:

- Biotechnology: Its ability to modify proteins and nucleic acids positions it as a valuable tool for biotechnological applications such as enzyme engineering and synthetic biology.

- Pharmaceuticals: The compound is being studied for potential therapeutic properties, particularly in drug development where targeted modifications of biomolecules are required .

- Industrial Chemistry: It is utilized as a reagent in organic synthesis and as a building block for more complex molecules .

特性

IUPAC Name |

2-methyl-2-[(2-methyl-1-oxopropan-2-yl)disulfanyl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2/c1-7(2,5-9)11-12-8(3,4)6-10/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGVMXJRVDXZPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)SSC(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075089 | |

| Record name | Propanal, 2,2'-dithiobis[2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15581-80-3 | |

| Record name | Propanal, 2,2'-dithiobis(2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015581803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 2,2'-dithiobis[2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。